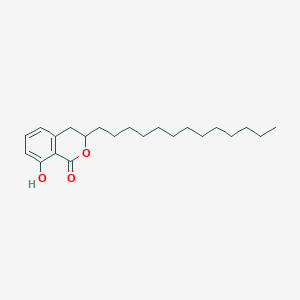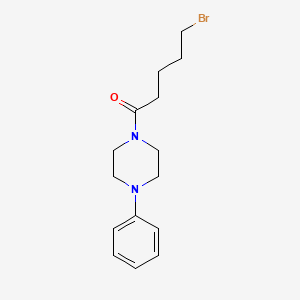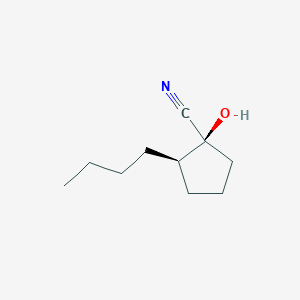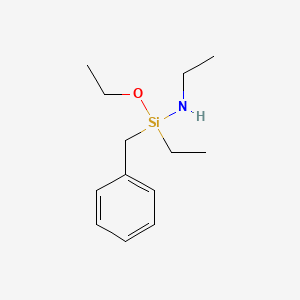![molecular formula C19H20N2OS2 B14189531 S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate CAS No. 921222-71-1](/img/structure/B14189531.png)
S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate typically involves the reaction of 2-mercaptobenzothiazole with an appropriate butanethioate derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields, making the production process more cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole: A simpler derivative with similar chemical properties.
2-Phenylethylamine: Shares the phenylethylamine moiety but lacks the benzothiazole ring.
Butanethioate Derivatives: Compounds with similar thioate groups but different aromatic rings
Uniqueness
S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate is unique due to its combination of the benzothiazole ring and the phenylethylamine moiety, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various scientific applications .
Propriétés
Numéro CAS |
921222-71-1 |
|---|---|
Formule moléculaire |
C19H20N2OS2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
S-(1,3-benzothiazol-2-yl) 3-(2-phenylethylamino)butanethioate |
InChI |
InChI=1S/C19H20N2OS2/c1-14(20-12-11-15-7-3-2-4-8-15)13-18(22)24-19-21-16-9-5-6-10-17(16)23-19/h2-10,14,20H,11-13H2,1H3 |
Clé InChI |
XPVSEXSCINQKJK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)SC1=NC2=CC=CC=C2S1)NCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)

![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)
![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)





